For-nle-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“For-nle-OH” is also known as Fmoc-Nle-OH or (S)-2-(Fmoc-amino)caproic acid. It is a derivative of the amino acid norleucine .

Synthesis Analysis

The synthesis of For-nle-OH and its analogs has been reported in several studies. For instance, one study reported the synthesis of an antimicrobial peptide where leucine (Leu) is replaced by the unnatural amino acid norleucine (Nle). The structures were synthesized by conventional solid-phase peptide synthesis . Another study mentioned the coupling of Fmoc-protected norleucine (Fmoc-Nle-OH) instead of methionine at position 59 to avoid oxidation .

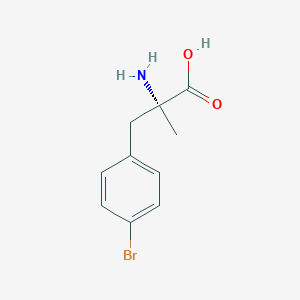

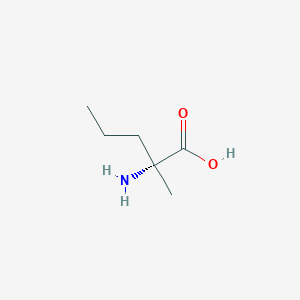

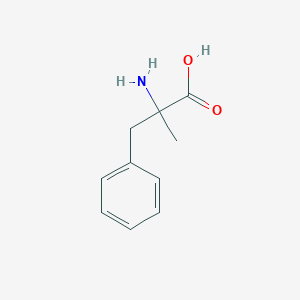

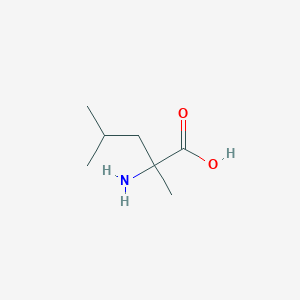

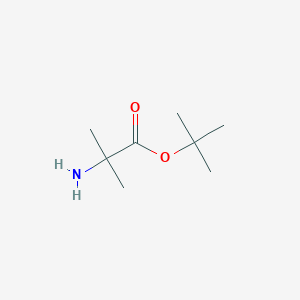

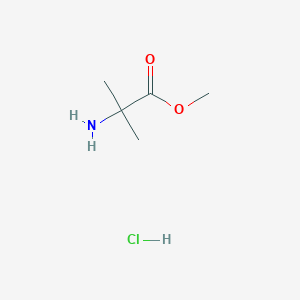

Molecular Structure Analysis

The molecular formula of For-nle-OH is C21H23NO4 . Its molecular weight is 353.41 g/mol . The structure of For-nle-OH can be represented as CCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .

Chemical Reactions Analysis

While specific chemical reactions involving For-nle-OH are not detailed in the search results, one study did mention the coupling of Fmoc-protected norleucine (Fmoc-Nle-OH) in the synthesis of histones and their analogs .

Physical And Chemical Properties Analysis

For-nle-OH has a molecular weight of 353.41 g/mol . It is also known as (S)-2-(Fmoc-amino)caproic acid, (S)-2-(Fmoc-amino)hexanoic acid, N-(9-Fluorenylmethoxycarbonyl)-L-norleucine, Fmoc-L-norleucine .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Nle-OH is primarily used in the field of peptide synthesis . It’s a building block for the synthesis of peptides via Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, and it can be removed afterwards by using a base such as piperidine.

Safety and Hazards

The safety data sheet for AC-NLE-OH suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Wirkmechanismus

Target of Action

For-nle-OH, also known as N-α-Fmoc-L-norleucine, is a derivative of the amino acid leucine . The primary target of For-nle-OH is believed to be the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival .

Mode of Action

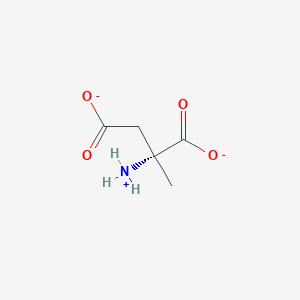

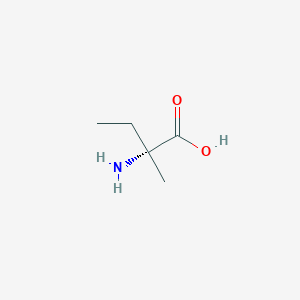

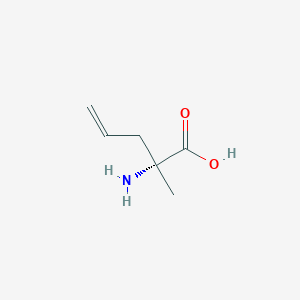

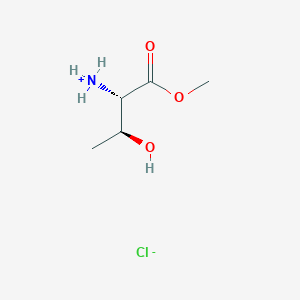

The activation of mTORC1 by For-nle-OH and its derivatives is the consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) responsible for leucine uptake in cells and the activation of mTORC1 following the transport . The structural requirement for the recognition by LAT1 is to have carbonyl oxygen, alkoxy oxygen of carboxyl group, amino group, and hydrophobic side chain . In contrast, the requirement for mTORC1 activation is more rigorous. It additionally requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .

Biochemical Pathways

The activation of mTORC1 by For-nle-OH affects the mTOR signaling pathway, which is one of the well-recognized cellular signaling pathways mobilized by amino acids . This pathway regulates various cellular processes, including protein synthesis, cell growth, and autophagy .

Pharmacokinetics

It’s known that the compound is absorbed and distributed in the body via the lat1 transporter . The metabolism and excretion of For-nle-OH are yet to be determined.

Result of Action

The activation of mTORC1 by For-nle-OH leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This results in the regulation of cell growth and metabolism .

Action Environment

The action of For-nle-OH is influenced by various environmental factors. For instance, the presence of other amino acids, particularly leucine, can affect the uptake of For-nle-OH by LAT1 . Additionally, the pH and temperature of the environment may also influence the stability and efficacy of For-nle-OH, although specific studies on these aspects are lacking.

Eigenschaften

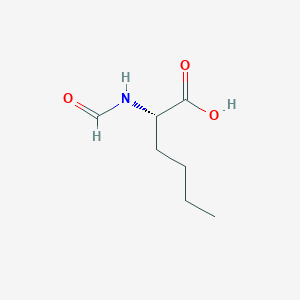

IUPAC Name |

(2S)-2-formamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJLKLYPXLQSQ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

For-nle-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.